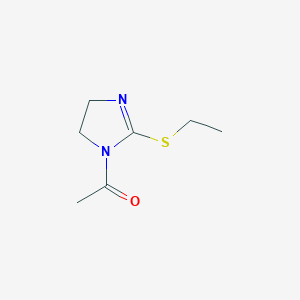
5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both amino and hydroxyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxadiazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one include other heterocyclic compounds with nitrogen and oxygen atoms in their ring structures, such as:
- 5-amino-pyrazoles
- 5-hydroxytryptophan
- Hydroxyurea
Uniqueness
What sets this compound apart is its specific ring structure and the presence of both hydroxyamino and oxadiazinone functional groups
Propriétés
Formule moléculaire |
C3H5N3O3 |
|---|---|
Poids moléculaire |
131.09 g/mol |
Nom IUPAC |
(5E)-5-hydroxyimino-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C3H5N3O3/c7-3-4-2(5-8)1-9-6-3/h8H,1H2,(H2,4,5,6,7) |
Clé InChI |
XSWYCDWEDMSEBU-UHFFFAOYSA-N |
SMILES isomérique |
C1/C(=N\O)/NC(=O)NO1 |
SMILES canonique |
C1C(=NO)NC(=O)NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)



![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)

![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
